
Spectroscopic Profile of Methyl 5-
Aminonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 5-aminonicotinate

Cat. No.: B1302331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-aminonicotinate (CAS No. 36052-25-2), a substituted pyridine derivative, serves as

a valuable building block in medicinal chemistry and drug discovery. Its structural features,

including the aromatic amine and methyl ester functionalities, make it a versatile precursor for

the synthesis of a wide range of biologically active molecules. An in-depth understanding of its

spectroscopic characteristics is paramount for its unambiguous identification, purity

assessment, and quality control in synthetic processes.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for methyl 5-aminonicotinate. It also

outlines detailed experimental protocols for acquiring these spectra, ensuring reproducibility

and accuracy for researchers in the field.

Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl 5-aminonicotinate. It is

important to note that a complete, publicly available experimental dataset for this specific

molecule is not readily available. Therefore, the data presented here is a composite of

expected values based on the analysis of closely related structural analogs and general

principles of spectroscopy.
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Table 1: 1H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm) Multiplicity Assignment

~8.5 - 8.7 s H-2 (Pyridine)

~8.0 - 8.2 s H-6 (Pyridine)

~7.3 - 7.5 s H-4 (Pyridine)

~5.0 - 6.0 br s -NH2

3.86 s -OCH3

Solvent: CDCl3 s = singlet, br s = broad singlet

Table 2: 13C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm) Assignment

~166 C=O (Ester)

~148 C-5 (Pyridine, C-NH2)

~145 C-2 (Pyridine)

~138 C-6 (Pyridine)

~123 C-3 (Pyridine, C-COOCH3)

~118 C-4 (Pyridine)

~52 -OCH3

Solvent: CDCl3

Table 3: IR Spectroscopic Data
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Wavenumber (cm-1) Intensity Assignment

3450 - 3300 Medium
N-H stretch (asymmetric and

symmetric)

~3050 Weak C-H stretch (aromatic)

~2950 Weak C-H stretch (methyl)

1720 - 1700 Strong C=O stretch (ester)

1620 - 1580 Strong
N-H bend and C=C stretch

(aromatic)

1300 - 1200 Strong C-O stretch (ester)

1150 - 1000 Medium C-N stretch

Table 4: Mass Spectrometry Data
m/z Ratio Relative Intensity (%) Assignment

152 High [M]+ (Molecular Ion)

121 Moderate [M - OCH3]+

93 Moderate [M - COOCH3]+

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of methyl 5-aminonicotinate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl3) in a clean, dry vial.

Ensure the sample is fully dissolved; gentle vortexing can be applied.
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Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR

tube.

Cap the NMR tube securely.

1H NMR Spectroscopy:

The 1H NMR spectrum is typically acquired on a 300 MHz or 500 MHz spectrometer.

Standard acquisition parameters include a spectral width of 0-12 ppm, a 30-degree pulse

angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-

noise ratio.

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

13C NMR Spectroscopy:

The 13C NMR spectrum is acquired on the same spectrometer, typically at a frequency of

75 MHz or 125 MHz.

A proton-decoupled pulse sequence is used to simplify the spectrum.

A wider spectral width (0-200 ppm) is used.

A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5

seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio

of the 13C nucleus.

The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent like isopropanol.
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Place a small amount of the solid methyl 5-aminonicotinate sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Acquire the sample spectrum over the mid-IR range of 4000-400 cm-1.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

The resulting spectrum is usually displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

For a volatile and thermally stable compound like methyl 5-aminonicotinate, Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable

technique.

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl

acetate) is injected into the GC.

The compound is separated from the solvent and any impurities on the GC column and

then introduced into the mass spectrometer.

In the ion source, the molecules are bombarded with high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).
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A detector records the abundance of each ion, generating a mass spectrum which is a plot

of relative intensity versus m/z ratio.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like methyl 5-aminonicotinate.
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Caption: General workflow for the spectroscopic analysis of methyl 5-aminonicotinate.

Structural Elucidation Pathway
This diagram illustrates how data from different spectroscopic techniques contribute to the

structural elucidation of methyl 5-aminonicotinate.
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Spectroscopic Data
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-Aminonicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302331#methyl-5-aminonicotinate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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